N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide
Description
Properties
IUPAC Name |
1-N,3-N,5-N-trioctylbenzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O3/c1-4-7-10-13-16-19-22-34-31(37)28-25-29(32(38)35-23-20-17-14-11-8-5-2)27-30(26-28)33(39)36-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3,(H,34,37)(H,35,38)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZKCRRIADHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCC)C(=O)NCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553969 | |
| Record name | N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107975-92-8 | |
| Record name | N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide
Acid Chloride-Mediated Amidation
The most common method for synthesizing this compound involves the reaction of benzene-1,3,5-tricarbonyl trichloride (trimesoyl chloride) with excess octylamine. This approach is highly efficient due to the reactivity of acid chlorides toward nucleophilic amines.
Synthesis of Trimesoyl Chloride
Trimesoyl chloride is typically prepared from trimesic acid (benzene-1,3,5-tricarboxylic acid) using phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction proceeds as follows:
$$
\text{Trimesic acid} + 3 \, \text{PCl}5 \rightarrow \text{Trimesoyl chloride} + 3 \, \text{POCl}3 + 3 \, \text{HCl}
$$
This step is conducted under anhydrous conditions in solvents such as toluene or dichloromethane (DCM). The resulting trimesoyl chloride is moisture-sensitive and must be handled under inert atmospheres.
Amidation with Octylamine
Trimesoyl chloride is reacted with three equivalents of octylamine in the presence of a base such as pyridine or $$N,N$$-diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction. A representative procedure includes:
- Dissolving trimesoyl chloride (1 equiv) in dry toluene under argon.
- Adding octylamine (3 equiv) and pyridine (3 equiv) dropwise at 0°C.
- Stirring the mixture at room temperature until completion (monitored by TLC).
- Filtering the precipitated pyridinium hydrochloride salts and evaporating the solvent.
- Purifying the crude product via recrystallization from ethanol or hexane.
Key Data:
Alternative Methods: Activated Esters and Coupling Agents
While less common for symmetric BTAs, activated esters have been explored for desymmetrization or functionalization of trimesic acid derivatives. For example, pentafluorophenyl (PFP) esters of trimesic acid can react selectively with amines under mild conditions. However, this method is more relevant for asymmetric BTAs and requires additional steps to activate the carboxyl groups.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Solvent Choice: Nonpolar solvents (toluene, DCM) favor high yields by minimizing side reactions. Polar aprotic solvents like DMF may lead to undesired hydrolysis of trimesoyl chloride.
- Temperature: Reactions are typically conducted at 0°C initially to control exothermicity, followed by stirring at room temperature.
Stoichiometry and Purity
- Amine Excess: Using >3 equivalents of octylamine ensures complete substitution of all three acid chloride groups.
- Purification: Recrystallization from ethanol/hexane mixtures removes unreacted octylamine and byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is optional for further purification.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
- IR (KBr):
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the acid chloride-mediated synthesis of this compound and related BTA derivatives:
Industrial and Research Applications
This compound is primarily used in academic research for studying:
Chemical Reactions Analysis
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Scientific Research Applications
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of supramolecular polymers and nanomaterials.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: It is investigated for its role in developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide involves its ability to form stable hydrogen bonds and π-π interactions. These interactions facilitate the formation of supramolecular assemblies, which can encapsulate other molecules, making it useful in drug delivery and other applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Trioctyl-BTA with structurally analogous benzene-1,3,5-tricarboxamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Physicochemical Properties
Self-Assembly and Aggregation Behavior
- Trioctyl-BTA : Forms helical columnar stacks via threefold H-bonding between amide groups, stabilized by alkyl chain interactions. NMR studies confirm concentration-dependent aggregation in chloroform .
- Tris(4-aminophenyl)-BTA: Self-assembles into porous MOFs through coordination with metal ions (e.g., Zn²⁺, Cu²⁺). The NH₂ groups enable covalent functionalization .
- Tris(3-pyridyl)-BTA : Participates in hydrogen-bonded networks with carboxylic acids or metal coordination, forming 2D/3D frameworks .
- Tris(dodecylhexadecyl)-BTA : Exhibits lyotropic liquid crystalline phases due to bulky alkyl chains, enabling alignment in thin films .
Thermal and Solubility Characteristics
- Thermal Stability :
- Solubility: Trioctyl-BTA: Soluble in chloroform, toluene; insoluble in water . Tris(aminophenyl)-BTA: Soluble in DMSO, DMF; forms gels in water . Tris(pyridyl)-BTA: Soluble in acetonitrile with aqueous compatibility .
Key Research Findings
Alkyl Chain Length vs. Self-Assembly : Longer/branched chains (e.g., dodecylhexadecyl) enhance thermal stability but reduce solubility, while shorter chains (octyl) balance processability and aggregation .
Aromatic vs. Aliphatic Substituents: Pyridyl/aminophenyl groups enable coordination chemistry, whereas alkyl chains dominate van der Waals-driven assembly .
Ionic Derivatives : Imidazolium-substituted BTAs exhibit unique solubility in water, expanding applications to biomedical fields .
Biological Activity
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide (CAS No. 107975-92-8) is a synthetic compound belonging to the family of benzene-1,3,5-tricarboxamides (BTAs). Due to its unique structural properties and functional groups, this compound has garnered attention in various fields, particularly in supramolecular chemistry and materials science. This article presents a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C33H57N3O3, with a molecular weight of 543.824 g/mol. The compound features three octyl chains attached to a central benzene ring that is further substituted with three carboxamide groups. This structure contributes to its amphiphilic nature, affecting its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C33H57N3O3 |
| Molecular Weight | 543.824 g/mol |
| LogP | 9.681 |
| PSA | 97.770 Ų |
Biological Activity Overview
This compound exhibits several biological activities that are significant for research applications:
1. Anticancer Activity
Research indicates that BTAs can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar tricarboxamide compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell signaling pathways related to proliferation and survival.
2. Supramolecular Chemistry Applications
The compound's ability to form supramolecular structures makes it valuable in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that BTAs can self-assemble into nanostructures that facilitate targeted drug delivery in vitro.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and A549). The results showed a dose-dependent decrease in cell viability with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.
Case Study 2: Drug Delivery Systems
In a separate investigation, researchers utilized this compound for the encapsulation of doxorubicin in lipid-based nanoparticles. The study found that the nanoparticles significantly improved the therapeutic efficacy of doxorubicin while reducing systemic toxicity in animal models.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Alkylation | Octylamine, Pt catalyst, inert atmosphere | Gel formation after 24 h |
| Purification | Silica gel, hexane/EtOAc (8:2) | Rf = 0.4–0.5 |
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| Terminal CH3 (octyl) | 0.8–0.9 | [] |
| Methylene (CH2) in octyl | 1.2–1.5 | [] |
| Amide NH | 7.5–8.5 | [] |
Advanced: How do computational models elucidate the self-assembly mechanisms of this compound?
Answer:
Molecular dynamics (MD) simulations and quantum mechanics (QM) predict columnar stacking via:
- Hydrogen bonding : Between amide groups (N–H···O=C) .
- Solvent interactions : Methanol enhances self-assembly due to stronger binding energy (-25.3 kcal/mol) compared to water (-18.7 kcal/mol) .
- Validation : Experimental NMR data (e.g., NOESY for spatial proximity) aligns with simulated columnar packing .
Q. Table 3: Computational vs. Experimental Binding Energies
| Solvent | QM (GEBF-B3LYP-D3) | Molecular Mechanics (PCFF) |
|---|---|---|
| Methanol | -25.3 kcal/mol | -24.8 kcal/mol |
| Water | -18.7 kcal/mol | -17.9 kcal/mol |
Advanced: How can conflicting DSC and computational thermal stability data be resolved?
Answer:
Discrepancies arise from solvent residue or simulation approximations. Mitigation strategies include:
- Experimental : Ensure DSC samples are solvent-free (TGA validation).
- Computational : Use hybrid QM/MM models (e.g., GEBF-B3LYP-D3/6-31G(d,p)) to account for van der Waals interactions .
- Case Study : Trihexyl derivatives showed experimental Tm = 120°C vs. simulated Tm = 115°C; deviations attributed to lattice vibrations not modeled .
Basic: What purification methods optimize yield for this compound?
Answer:
- Precipitation : Cold hexane addition to crude reaction mixtures.
- Column Chromatography : Silica gel with hexane/EtOAc (8:2), yielding >70% purity .
- Recrystallization : From ethanol/water (9:1) to remove unreacted octylamine .
Advanced: How does alkyl chain length (C8 vs. C6) impact supramolecular properties?
Answer:
Q. Table 4: Chain Length vs. Thermal Stability
| Chain Length | Tm (°C) | Solubility in DMF (mg/mL) |
|---|---|---|
| C6 | 120 | 15.2 |
| C8 | 140 | 8.7 |
Advanced: What tandem synthesis strategies enable functionalization of benzene-1,3,5-tricarboxamide derivatives?
Answer:
- Knoevenagel-Michael Tandem : For introducing thioether groups (e.g., 6-allylsulfanyl derivatives) .
- Selective Alkylation : Regioselective S-alkylation using allyl bromide under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
